Non-Cytotoxic Anti-Inflammatory Efficacy vs. Andrographolide in Lung Epithelial Models
14-Deoxy-11,12-didehydroandrographolide (DDAG) was directly compared with andrographolide for cytotoxicity and anti-inflammatory activity in human lung epithelial cells. In MTS viability assays, DDAG elicited no cytotoxic activity in A549 cells, BEAS-2B human lung epithelial cells, and RBL-2H3 rat basophilic leukemia cells, whereas andrographolide (2) showed demonstrable cytotoxicity in these same lines [1]. In an ovalbumin (OVA)-induced mouse asthma model, DDAG dose-dependently inhibited total and eosinophil counts, IL-4, IL-5, IL-13 levels in bronchoalveolar lavage fluid, and serum OVA-specific IgE, while also blocking p65 NF-κB nuclear translocation in TNF-α-stimulated lung epithelial cells [1]. Thus DDAG retains the anti-inflammatory efficacy of andrographolide while eliminating the cytotoxicity liability.
| Evidence Dimension | Cytotoxicity in human lung epithelial cell lines (MTS assay) |
|---|---|
| Target Compound Data | Non-cytotoxic in A549, BEAS-2B, and RBL-2H3 cells |
| Comparator Or Baseline | Andrographolide (2): cytotoxic in the same cell lines |
| Quantified Difference | Qualitative absence of cytotoxicity for DDAG vs. measurable cytotoxicity for andrographolide |
| Conditions | MTS assay; A549 human lung adenocarcinoma, BEAS-2B human bronchial epithelial, RBL-2H3 rat basophilic leukemia cell lines; OVA-induced mouse asthma model (BALB/c mice, 6–8 weeks) |
Why This Matters
For procurement in respiratory inflammation or asthma programs, DDAG offers an efficacy-matched but inherently safer scaffold than andrographolide, reducing the confounding variable of compound-driven cytotoxicity in cell-based or in vivo models.
- [1] Guan SP, Kong LR, Cheng C, Lim JC, Wong WS. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation. J Nat Prod. 2011 Jun 24;74(6):1484-90. doi: 10.1021/np2002572. PMID: 21598983. View Source
